

# physicochemical characteristics of 3-Bromoimidazo[1,2-a]pyrazin-8-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B047931

[Get Quote](#)

## In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyrazin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological activity of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**, a heterocyclic compound of interest in medicinal chemistry.

## Core Physicochemical Characteristics

**3-Bromoimidazo[1,2-a]pyrazin-8-amine** is a small molecule with the chemical formula  $C_6H_5BrN_4$  and a molecular weight of 213.03 g/mol. While experimental data for some of its properties are not readily available in the public domain, predicted values provide initial insights for research and development.

Table 1: Physicochemical Properties of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**

| Property          | Value                                          | Source                  |
|-------------------|------------------------------------------------|-------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> BrN <sub>4</sub> | -                       |
| Molecular Weight  | 213.03 g/mol                                   | -                       |
| Predicted pKa     | 2.56                                           | Publicly available data |
| Predicted Density | 2.09 g/cm <sup>3</sup>                         | Publicly available data |
| Melting Point     | Not available                                  | -                       |
| Boiling Point     | Not available                                  | -                       |
| Solubility        | Not available                                  | -                       |

## Synthesis and Spectroscopic Analysis

A definitive, step-by-step synthesis protocol for **3-Bromoimidazo[1,2-a]pyrazin-8-amine** is not explicitly detailed in publicly accessible literature. However, based on the synthesis of related imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route can be proposed. This would likely involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by a bromination step and subsequent introduction of the amine group at the 8-position.

A general synthetic approach for substituted imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an  $\alpha$ -haloketone, followed by further functionalization. For the synthesis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine**, a potential pathway is outlined below.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Bromoimidazo[1,2-a]pyrazin-8-amine**.

While experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **3-Bromoimidazo[1,2-a]pyrazin-8-amine** are not available, data for structurally related compounds can provide an indication of the expected

chemical shifts.

## Biological Activity and Mechanism of Action

Research has identified a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and is implicated in promoting cancer cell proliferation, survival, and migration.<sup>[1][2]</sup> One inhibitor from this class, designated as P21d, demonstrated an in vitro IC<sub>50</sub> of 30 nmol/L.<sup>[3]</sup> Although the specific inhibitory concentration for the 3-bromo derivative is not publicly documented, its structural similarity strongly suggests it functions as a Brk/PTK6 inhibitor.

The Brk/PTK6 signaling pathway is complex and involves the phosphorylation of various downstream substrates.<sup>[1][2]</sup> Inhibition of Brk/PTK6 by compounds such as **3-Bromoimidazo[1,2-a]pyrazin-8-amine** is expected to disrupt these signaling cascades, leading to anti-tumor effects. Key downstream effectors of Brk/PTK6 include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, as well as pathways involving RhoA and the Aryl Hydrocarbon Receptor (AhR).<sup>[4][5][6]</sup> By blocking the kinase activity of Brk/PTK6, these inhibitors can modulate gene expression and cellular processes that are critical for tumor progression.



[Click to download full resolution via product page](#)

Caption: Simplified Brk/PTK6 signaling pathway and the point of inhibition.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine** are not readily available. However, general procedures for related compounds can be adapted.

## General Procedure for HPLC Analysis of Imidazo[1,2-a]pyrazine Derivatives

A general method for the analysis of imidazo[1,2-a]pyrazine derivatives by High-Performance Liquid Chromatography (HPLC) has been reported and can serve as a starting point for method development.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Column: Reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50 (v/v) mixture of acetonitrile and water.[7][8][9]
- Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Flow Rate: Typically around 1.0 mL/min.
- Injection Volume: 10-20  $\mu$ L.

This method would require optimization for the specific analysis of **3-Bromoimidazo[1,2-a]pyrazin-8-amine** to ensure adequate separation and quantification.



[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of imidazo[1,2-a]pyrazine derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brk/PTK6 signaling in normal and cancer cell models [pubmed.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reactome | Signaling by PTK6 [reactome.org]

- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical characteristics of 3-Bromoimidazo[1,2-a]pyrazin-8-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047931#physicochemical-characteristics-of-3-bromoimidazo-1-2-a-pyrazin-8-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)